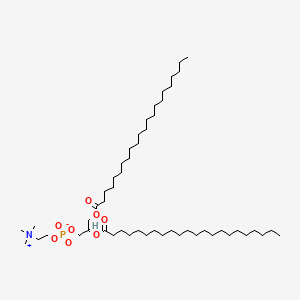
1,2-Didocosanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Didocosanoyl-sn-glycero-3-phosphocholine is an organic compound belonging to the class of phosphocholines. It is characterized by its complex structure, which includes long-chain fatty acid esters and a phosphocholine head group. This compound is notable for its amphiphilic nature, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didocosanoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with docosanoic acid, followed by the introduction of a phosphocholine group. A common synthetic route includes:
Esterification: Glycerol reacts with docosanoic acid in the presence of a catalyst to form 2,3-di(docosanoyloxy)propyl alcohol.
Phosphorylation: The resulting alcohol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Quaternization: The final step involves the quaternization of the phosphate group with trimethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and docosanoic acid are esterified in industrial reactors.
Continuous Phosphorylation: The esterified product is continuously fed into a phosphorylation reactor.
Automated Quaternization: The phosphorylated intermediate is then quaternized in an automated system to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Didocosanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding glycerol, docosanoic acid, and phosphocholine derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidized products.
Substitution: The phosphocholine group can participate in substitution reactions, where the trimethylazaniumyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to achieve substitution.
Major Products
Hydrolysis: Glycerol, docosanoic acid, and phosphocholine derivatives.
Oxidation: Peroxides and oxidized fatty acid derivatives.
Substitution: Various substituted phosphocholine compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Didocosanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism of action of 1,2-Didocosanoyl-sn-glycero-3-phosphocholine involves its interaction with lipid bilayers and cell membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with shorter fatty acid chains.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phosphocholine with even shorter fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, differing in physical properties.
Uniqueness
1,2-Didocosanoyl-sn-glycero-3-phosphocholine is unique due to its long-chain docosanoic acid esters, which confer distinct physical and chemical properties. These long chains enhance its ability to form stable lipid bilayers and micelles, making it particularly useful in applications requiring robust emulsification and membrane integration.
Eigenschaften
CAS-Nummer |
64792-89-8 |
|---|---|
Molekularformel |
C52H104NO8P |
Molekulargewicht |
902.4 g/mol |
IUPAC-Name |
2,3-di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3 |
InChI-Schlüssel |
HRTBOPUWPUXROO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Synonyme |
dibehenoyl-PC dibehenoyl-phosphatidylcholine dibehenoylphosphatidylcholine didocosanoylphosphatidylcholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















